2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
The compound "2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one" belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidinone core. The molecule features a sulfanyl group at position 2, substituted with a 4-ethenylbenzyl moiety, and a 3-methoxybenzyl group at position 2. These substituents likely enhance its lipophilicity and binding affinity, critical for interacting with biological targets.
Propriétés
IUPAC Name |
2-[(4-ethenylphenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3S/c1-3-18-11-13-19(14-12-18)17-33-27-28-24-22-9-4-5-10-23(22)32-25(24)26(30)29(27)16-20-7-6-8-21(15-20)31-2/h3-15H,1,16-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWFSZLFIWENNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=C(C=C5)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Research indicates that compounds similar to 2-[(4-ethenylbenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one may exert their effects through various mechanisms:
- Tubulin Inhibition : The compound may inhibit tubulin polymerization, which is critical for cell division. This mechanism is common among anticancer agents and leads to cell cycle arrest and apoptosis in cancer cells .
- Cellular Pathways : It is hypothesized that the compound interacts with multiple cellular pathways, potentially affecting apoptosis and cellular proliferation .
Anticancer Activity
Several studies have evaluated the anticancer properties of similar compounds. For instance:
- A series of SMART compounds , which share structural similarities with our compound of interest, demonstrated significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and melanoma (A375) cells. These studies reported that treatments resulted in tumor growth inhibition rates ranging from 4% to 30% in xenograft models .
Case Study: Efficacy Against Multidrug Resistance
In vivo studies have shown that certain derivatives can overcome multidrug resistance (MDR) often seen in cancer therapies. The SMART compounds exhibited potent activity against both parental and MDR-overexpressing cells, suggesting that modifications to the benzofuro-pyrimidine scaffold could enhance therapeutic efficacy against resistant cancer types .
Data Table: Comparative Biological Activity
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Core Variations
The benzofuro[3,2-d]pyrimidinone core differentiates this compound from thieno- or benzothieno-pyrimidinone derivatives. For example:
Key Observations:
- Core Structure Impact: The benzofuro core (vs.
- Substituent Effects :
- The 4-ethenylbenzyl sulfanyl group in the target compound may confer enhanced π-π stacking compared to bromo or alkyl substituents in analogues .
- The 3-methoxybenzyl group at position 3 increases steric bulk compared to ethyl or methyl groups in other derivatives, possibly affecting binding pocket compatibility .
Physicochemical Properties
- Lipophilicity : The 3-methoxybenzyl and 4-ethenylbenzyl groups in the target compound likely increase logP compared to simpler alkyl-substituted analogues .
- Thermal Stability: Benzofuropyrimidinones typically exhibit higher melting points (>250°C) than thieno derivatives (e.g., 148–150°C for 3a) due to stronger intermolecular interactions .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the benzofuropyrimidinone core via cyclization of substituted thioureas or thioamides. Key steps include:
- Nucleophilic substitution at the 2-position to introduce the sulfanyl group (e.g., using 4-ethenylbenzyl thiol) .
- Alkylation at the 3-position with 3-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization parameters :
- Temperature : Controlled heating (60–80°C) to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in heterocyclic ring formation .
Basic: Which spectroscopic and crystallographic techniques are used for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regiochemistry (e.g., methoxybenzyl protons at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- X-ray Crystallography : Resolves the fused ring system’s planarity and substituent orientations, as demonstrated for analogous thienopyrimidinones .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with variations in:
- Sulfanyl substituents (e.g., replacing 4-ethenylbenzyl with halogenated or bulky groups) .
- Methoxybenzyl group (e.g., altering the methoxy position or using ethoxy analogs) .
- Biological Assays :
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Data Analysis : Use statistical tools (e.g., PCA) to correlate substituent electronic effects with activity trends .
Advanced: What methodologies address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardization of Assays :
- Use common reference strains (e.g., ATCC controls) and uniform inoculum sizes .
- Include positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to explain variability in in vivo vs. in vitro results .
- Dose-Response Curves : Generate IC₅₀ values across multiple concentrations to minimize false negatives/positives .
Advanced: How can computational approaches predict the compound’s molecular targets and binding modes?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to screen against targets like DNA gyrase (for antimicrobial activity) or kinase domains (anticancer targets) .
- MD Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and key interactions (e.g., hydrogen bonds with sulfanyl groups) .
- QSAR Modeling : Train models on analog datasets to predict activity against novel targets .
Advanced: What experimental strategies assess pharmacokinetic properties in preclinical models?
Methodological Answer:
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assays for intestinal permeability .
- Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolites via LC-MS .
- In Vivo Studies :
- Pharmacokinetics (PK) : Administer IV/orally to rodents; collect plasma for LC-MS/MS analysis of half-life and bioavailability .
- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .
Advanced: How to resolve contradictions in mechanistic hypotheses (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Target Deconvolution :
- CRISPR-Cas9 Screening : Identify gene knockouts that reduce compound efficacy .
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from bacterial/cancer cell lysates .
- Pathway Analysis : Perform RNA-seq or proteomics to map affected pathways (e.g., apoptosis vs. cell wall synthesis) .
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